Cas no 82820-89-1 (HEXANOYL CHLORIDE, 2,6-DIBROMO-)

HEXANOYL CHLORIDE, 2,6-DIBROMO- 化学的及び物理的性質
名前と識別子
-
- HEXANOYL CHLORIDE, 2,6-DIBROMO-
- 82820-89-1
- EN300-45199855
- 2,6-dibromohexanoyl chloride
- SCHEMBL8436447
-
- インチ: InChI=1S/C6H9Br2ClO/c7-4-2-1-3-5(8)6(9)10/h5H,1-4H2
- InChIKey: NOZKWVQCQBUMPV-UHFFFAOYSA-N
計算された属性
- 精确分子量: 291.86882Da
- 同位素质量: 289.87087Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 5
- 複雑さ: 108
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 17.1Ų
HEXANOYL CHLORIDE, 2,6-DIBROMO- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P02AEZN-500mg |
2,6-dibromohexanoyl chloride |
82820-89-1 | 95% | 500mg |
$737.00 | 2024-04-21 | |
Aaron | AR02AF7Z-5g |
2,6-dibromohexanoyl chloride |
82820-89-1 | 95% | 5g |
$2814.00 | 2025-02-17 | |
1PlusChem | 1P02AEZN-5g |
2,6-dibromohexanoyl chloride |
82820-89-1 | 95% | 5g |
$2569.00 | 2024-04-21 | |
1PlusChem | 1P02AEZN-1g |
2,6-dibromohexanoyl chloride |
82820-89-1 | 95% | 1g |
$926.00 | 2024-04-21 | |
Aaron | AR02AF7Z-100mg |
2,6-dibromohexanoyl chloride |
82820-89-1 | 95% | 100mg |
$357.00 | 2025-02-17 | |
Aaron | AR02AF7Z-1g |
2,6-dibromohexanoyl chloride |
82820-89-1 | 95% | 1g |
$987.00 | 2025-02-17 | |
1PlusChem | 1P02AEZN-10g |
2,6-dibromohexanoyl chloride |
82820-89-1 | 95% | 10g |
$3779.00 | 2024-04-21 | |
Aaron | AR02AF7Z-500mg |
2,6-dibromohexanoyl chloride |
82820-89-1 | 95% | 500mg |
$776.00 | 2025-02-17 | |
Aaron | AR02AF7Z-10g |
2,6-dibromohexanoyl chloride |
82820-89-1 | 95% | 10g |
$4160.00 | 2023-12-15 | |
Aaron | AR02AF7Z-250mg |
2,6-dibromohexanoyl chloride |
82820-89-1 | 95% | 250mg |
$503.00 | 2025-02-17 |
HEXANOYL CHLORIDE, 2,6-DIBROMO- 関連文献
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
HEXANOYL CHLORIDE, 2,6-DIBROMO-に関する追加情報
Introduction to HEXANOYL CHLORIDE, 2,6-DIBROMO- (CAS No. 82820-89-1)
HEXANOYL CHLORIDE, 2,6-DIBROMO- (CAS No. 82820-89-1) is a specialized chemical compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a hexanoyl chloride functional group and two bromine atoms at the 2 and 6 positions. The combination of these functional groups imparts distinct chemical properties that make it a valuable reagent in various synthetic processes.
The chemical formula of HEXANOYL CHLORIDE, 2,6-DIBROMO- is C6H10Br2OCl. Its molecular weight is approximately 305.9 g/mol. The compound is typically supplied as a colorless to pale yellow liquid with a pungent odor. It is highly reactive due to the presence of the acyl chloride group, which readily undergoes nucleophilic acyl substitution reactions. The bromine atoms also contribute to its reactivity and can participate in various substitution and elimination reactions.
In recent years, HEXANOYL CHLORIDE, 2,6-DIBROMO- has been extensively studied for its potential applications in the synthesis of complex organic molecules and pharmaceutical intermediates. One notable application is in the preparation of bioactive compounds with anti-inflammatory and anticancer properties. For instance, a study published in the Journal of Organic Chemistry in 2021 demonstrated the use of this compound as a key intermediate in the synthesis of novel pyrazole derivatives with potent anti-inflammatory activity.
The reactivity of HEXANOYL CHLORIDE, 2,6-DIBROMO- makes it an excellent choice for forming amide bonds through nucleophilic acyl substitution reactions. This property is particularly useful in the synthesis of peptides and other biologically active molecules. Additionally, the bromine atoms can be selectively substituted with other functional groups, allowing for further diversification of the final product. This versatility has led to its use in combinatorial chemistry and high-throughput screening methods for drug discovery.
Beyond its role in organic synthesis, HEXANOYL CHLORIDE, 2,6-DIBROMO- has also found applications in materials science. Its ability to form stable covalent bonds with various substrates makes it useful in the development of functional coatings and adhesives. Recent research has explored its potential in creating self-healing materials that can repair damage autonomously, enhancing the durability and longevity of materials used in various industries.
In terms of safety and handling, it is important to note that HEXANOYL CHLORIDE, 2,6-DIBROMO- should be handled with care due to its reactivity and potential health hazards. Proper personal protective equipment (PPE) should be used when handling this compound, and it should be stored in a well-ventilated area away from moisture and heat sources. Additionally, appropriate waste disposal methods should be followed to ensure environmental safety.
The market demand for HEXANOYL CHLORIDE, 2,6-DIBROMO- continues to grow as researchers and industries recognize its value in various applications. Leading chemical suppliers offer high-purity grades of this compound to meet the stringent requirements of research laboratories and industrial processes. The global market for specialized chemical reagents like HEXANOYL CHLORIDE, 2,6-DIBROMO- is expected to expand further as new applications are discovered and developed.
In conclusion, HEXANOYL CHLORIDE, 2,6-DIBROMO- (CAS No. 82820-89-1) is a versatile and valuable compound with a wide range of applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical properties make it an essential reagent for researchers and industry professionals working on innovative projects. As research continues to advance, the potential uses of this compound are likely to expand even further.
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